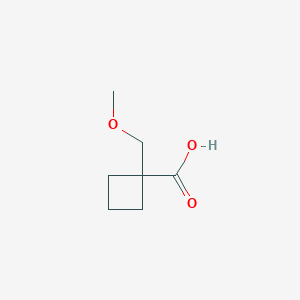

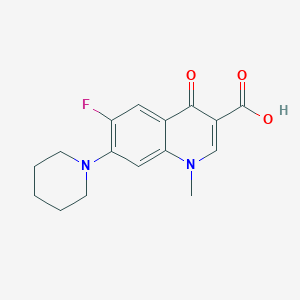

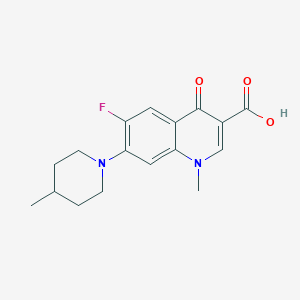

![molecular formula C16H16N4OS B1387288 {4-[3-(Pyrrolidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}amine CAS No. 1170638-37-5](/img/structure/B1387288.png)

{4-[3-(Pyrrolidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}amine

Overview

Description

The compound contains several functional groups including an imidazole ring, a thiazole ring, a pyrrolidine ring, and an amine group . Imidazole and thiazole are aromatic heterocyclic compounds that are widely used in medicinal chemistry due to their broad range of chemical and biological properties . The pyrrolidine ring is a saturated five-membered ring with one nitrogen atom, which is also commonly found in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole, thiazole, and pyrrolidine rings, as well as the amine group. The spatial orientation of substituents can affect the compound’s biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the nitrogen atoms in the imidazole and thiazole rings could potentially make the compound an amphoteric species, showing both acidic and basic properties .Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring is a common feature in many biologically active compounds, often contributing to the stereochemistry and three-dimensional shape of the molecule . This can lead to a variety of interactions with biological targets, making it a valuable scaffold in drug discovery. The compound could be investigated for its potential as a lead compound in the development of new drugs, particularly due to its potential for target selectivity and the ability to explore pharmacophore space.

Anticancer Research

Heterocyclic compounds like imidazo[2,1-b][1,3]thiazoles have been studied for their anticancer properties . The compound could be synthesized and tested against various cancer cell lines to determine its efficacy and mechanism of action. Its potential to act as a kinase inhibitor or to interfere with cell signaling pathways could be particularly valuable in cancer treatment.

Antibacterial Agents

The structural components of the compound suggest it may have antibacterial activity. Research could focus on synthesizing derivatives and testing them against a range of bacterial strains to assess their effectiveness as antibacterial agents. Structure-activity relationship (SAR) studies could help optimize its antibacterial properties .

Enantioselective Synthesis

Due to the stereogenicity of the pyrrolidine ring, the compound could be used in enantioselective synthesis to produce chiral drug molecules. The different stereoisomers of the compound could be synthesized and their biological profiles compared to understand the influence of stereochemistry on drug activity .

Pharmacokinetic Modulation

The compound’s heterocyclic structure could be modified to improve its pharmacokinetic properties, such as solubility, stability, and bioavailability. This would be crucial for its development into a therapeutic agent, ensuring that it reaches the target site in the body in an active form .

Neurological Disorders

Compounds with pyrrolidine structures have been associated with neurological activity, suggesting potential applications in the treatment of neurological disorders. The compound could be evaluated for its ability to cross the blood-brain barrier and its interaction with neurological targets .

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazothiazoles, have been found to interact with a variety of targets, including enzymes, receptors, and proteins .

Mode of Action

It’s known that the pyrrolidine ring, a key structural component of this compound, contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biological processes, including inflammation, pain perception, and cancer cell proliferation .

Pharmacokinetics

The presence of the pyrrolidine ring in the compound’s structure could potentially influence these properties, as it has been found to modify physicochemical parameters and improve the adme/tox results for drug candidates .

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Future Directions

properties

IUPAC Name |

[6-(4-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4OS/c17-12-5-3-11(4-6-12)13-9-20-14(10-22-16(20)18-13)15(21)19-7-1-2-8-19/h3-6,9-10H,1-2,7-8,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYJRQINJJIWRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[3-(Pyrrolidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

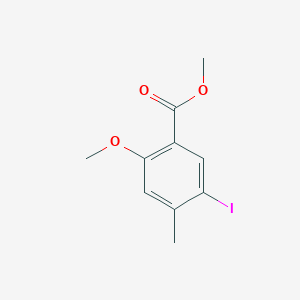

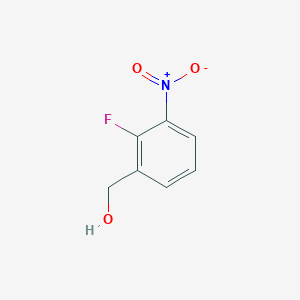

![5-mercapto-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1387211.png)

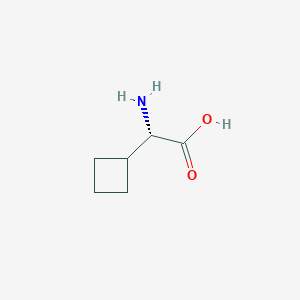

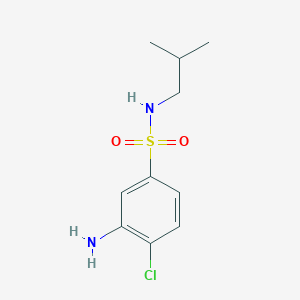

![2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline](/img/structure/B1387212.png)

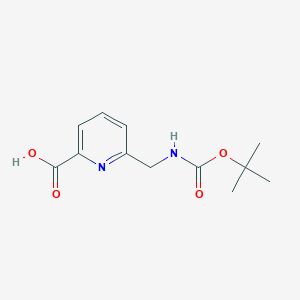

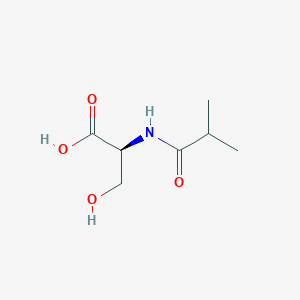

![3-Amino-4-chloro-N-[2-(dimethylamino)ethyl]-benzenesulfonamide](/img/structure/B1387213.png)